molecular formula C9H11N3S B13185724 1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol

1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol

Cat. No.: B13185724
M. Wt: 193.27 g/mol
InChI Key: QQCAQSMTFXFAGM-UHFFFAOYSA-N
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Description

1-Propyl-1H-imidazo[4,5-c]pyridine-2-thiol is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system with a thiol group at the 2-position and a propyl group at the 1-position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization in the presence of a sulfur source such as thiourea or elemental sulfur. The reaction is often carried out under reflux conditions in a polar solvent like ethanol or acetic acid.

Industrial Production Methods: For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of more efficient catalysts, continuous flow reactors, and automated processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Propyl-1H-imidazo[4,5-c]pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the imidazole or pyridine rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced imidazole or pyridine derivatives.

    Substitution: Halogenated or alkylated imidazo[4,5-c]pyridine derivatives.

Scientific Research Applications

1-Propyl-1H-imidazo[4,5-c]pyridine-2-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.

    Industry: Utilized in the development of new materials, catalysts, and sensors.

Mechanism of Action

The mechanism of action of 1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. Additionally, the compound’s structure allows it to interact with nucleic acids and other biomolecules, influencing various cellular processes.

Comparison with Similar Compounds

  • 1-Methyl-1H-imidazo[4,5-c]pyridine-2-thiol
  • 1-Ethyl-1H-imidazo[4,5-c]pyridine-2-thiol
  • 1-Butyl-1H-imidazo[4,5-c]pyridine-2-thiol

Comparison: Compared to its analogs, 1-propyl-1H-imidazo[4,5-c]pyridine-2-thiol exhibits unique properties due to the presence of the propyl group. This group influences the compound’s lipophilicity, solubility, and overall reactivity, making it distinct in terms of its chemical behavior and biological activity.

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

1-propyl-3H-imidazo[4,5-c]pyridine-2-thione

InChI

InChI=1S/C9H11N3S/c1-2-5-12-8-3-4-10-6-7(8)11-9(12)13/h3-4,6H,2,5H2,1H3,(H,11,13)

InChI Key

QQCAQSMTFXFAGM-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C=NC=C2)NC1=S

Origin of Product

United States

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